molecular formula C25H31N5O3 B044700 Isoleucine Valsartan CAS No. 137862-78-3

Isoleucine Valsartan

Cat. No.: B044700
CAS No.: 137862-78-3
M. Wt: 449.5 g/mol
InChI Key: PTLZEWHOZCZLAQ-SBUREZEXSA-N
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Description

Isoleucine Valsartan is a compound that combines the amino acid isoleucine with the angiotensin II receptor blocker valsartan. Valsartan is widely used in the treatment of hypertension and chronic heart failure due to its ability to block the effects of angiotensin II, a hormone that causes blood vessels to constrict. The addition of isoleucine, an essential amino acid, may enhance the bioavailability and therapeutic effects of valsartan.

Mechanism of Action

Target of Action

Isoleucine Valsartan is a compound that combines the effects of the amino acid isoleucine and the drug valsartan. The primary target of valsartan is the angiotensin receptor 1 (AT1) . This receptor is part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions .

Biochemical Pathways

The action of valsartan affects the RAAS pathway. By blocking the AT1 receptor, valsartan inhibits the negative regulatory feedback within RAAS, contributing to the management of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Valsartan is rapidly absorbed, with maximum plasma concentrations reached within 2 to 3 hours . It is metabolized to an inactive metabolite and excreted via feces (83%) and urine (~13%) as unchanged drug . The pharmacokinetics of valsartan are influenced by factors such as age and liver function .

Result of Action

The action of valsartan leads to a reduction in blood pressure and cardiac activity, as well as an increase in sodium excretion . These effects contribute to its use in managing hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .

Action Environment

The dissolution of valsartan can show either strength-dependent or strength-independent behavior for various values of pH, buffer capacity, ionic strength, and sink condition of the tested media . This suggests that the physiological characteristics of the gastrointestinal fluid can influence the action, efficacy, and stability of valsartan .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valsartan typically involves multiple steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The process begins with the acylation of a valine derivative, followed by a cross-coupling reaction to introduce the biphenyl moiety, and finally, hydrolysis to obtain the free acid form of valsartan.

Industrial Production Methods: Industrial production of valsartan involves optimizing these steps for large-scale synthesis. Continuous flow processes have been developed to improve efficiency and yield. For example, the N-acylation and methyl ester hydrolysis steps are performed in coil reactor setups, while the Suzuki-Miyaura cross-coupling is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst .

Types of Reactions:

    Oxidation: Valsartan can undergo oxidation reactions, particularly at the tetrazole ring.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The biphenyl moiety in valsartan can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidation of the tetrazole ring can lead to the formation of various oxidized derivatives.

    Substitution: Halogenation results in halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry: Isoleucine Valsartan is used as a model compound in studies involving angiotensin II receptor blockers. Its synthesis and reactions are studied to develop more efficient synthetic routes and to understand the reactivity of similar compounds.

Biology and Medicine: In medicine, valsartan is used to manage hypertension, heart failure, and diabetic nephropathy. Research focuses on its efficacy, safety, and potential new therapeutic applications. The addition of isoleucine may enhance its pharmacokinetic properties.

Industry: In the pharmaceutical industry, valsartan is a key component in various combination therapies. Continuous flow synthesis methods are employed to produce valsartan on an industrial scale, ensuring high yield and purity .

Comparison with Similar Compounds

    Losartan: Another angiotensin II receptor blocker with similar therapeutic uses.

    Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.

    Olmesartan: Offers potent blood pressure-lowering effects but may have different side effect profiles.

Uniqueness: Isoleucine Valsartan is unique due to the combination of an essential amino acid with an angiotensin II receptor blocker. This combination may enhance the bioavailability and therapeutic effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZEWHOZCZLAQ-SBUREZEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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